3-phenylpyrimidine-2,4(1H,3H)-dione
Overview
Description
3-Phenylpyrimidine-2,4(1H,3H)-dione is an aromatic heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 3-position and keto groups at the 2 and 4 positions
Mechanism of Action
Target of Action
Pyrimidine derivatives have been reported to exhibit inhibitory activity against various kinases, including cdk2 , EGFR, Her2, VEGFR2 , and are involved in anti-neuroinflammatory activity .
Mode of Action
Related pyrimidine derivatives have been shown to inhibit the activity of various kinases . They interact with these targets, leading to changes in cellular processes such as cell cycle progression and apoptosis .
Biochemical Pathways
For instance, they can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway .
Result of Action
Related compounds have been shown to induce cell cycle arrest and apoptosis in certain cell lines . They also exhibit cytotoxic activities against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
3-Phenylpyrimidine-2,4(1H,3H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. The binding of this compound to CDKs can inhibit their activity, thereby affecting cell proliferation and growth .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting CDKs, this compound can induce cell cycle arrest, leading to reduced cell proliferation. Additionally, it can modulate the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of CDKs by binding to their active sites, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites. These metabolites can further interact with cellular targets, enhancing the compound’s therapeutic effects. Additionally, this compound can influence metabolic flux and alter metabolite levels in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in specific tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, the compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Its localization can also affect its stability and degradation, impacting its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of benzaldehyde with urea and malonic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the keto groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted pyrimidines.
Scientific Research Applications
3-Phenylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[3,4-d]pyrimidine: Investigated for its anticancer properties.
Pyrrolo[3,2-d]pyrimidine: Explored for its potential as a cyclin-dependent kinase inhibitor.
Uniqueness: 3-phenylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group and keto functionalities contribute to its versatility in chemical reactions and its potential as a therapeutic agent.
Properties
IUPAC Name |
3-phenyl-1H-pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-6-7-11-10(14)12(9)8-4-2-1-3-5-8/h1-7H,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPFXMAXNRIBCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551427 | |
Record name | 3-Phenylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4260-40-6 | |
Record name | 3-Phenylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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